[4-(3-FLUOROBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
Description
4-(3-Fluorobenzyl)piperazinomethanone is a piperazine-derived compound featuring a 3-fluorobenzyl substituent on the piperazine nitrogen and a 1-naphthyl methanone group. This structure combines a fluorinated aromatic moiety with a bulky naphthyl system, making it a candidate for exploration in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where fluorinated groups enhance metabolic stability and bioavailability. Its molecular formula is inferred as C₂₂H₂₀FN₃O, with a molecular weight of approximately 361.41 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJADPYMPVXWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorobenzyl)piperazinomethanone typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by the introduction of the naphthylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 4-(3-fluorobenzyl)piperazinomethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Synthetic Preparation Routes
The compound is synthesized via nucleophilic acyl substitution or coupling reactions. Key methodologies include:
Acylation of 4-(3-Fluorobenzyl)piperazine
The primary synthetic route involves reacting 4-(3-fluorobenzyl)piperazine with 1-naphthoyl chloride under basic conditions:
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Reagents : 1-Naphthoyl chloride, 4-(3-fluorobenzyl)piperazine, Hünig’s base (DIPEA), HBTU coupling agent.
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Conditions : Room temperature or microwave-assisted (40–80°C), polar aprotic solvent (e.g., DMF, DCM).
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Mechanism : Activation of the carboxylic acid derivative (e.g., acyl chloride) forms an electrophilic carbonyl, which undergoes nucleophilic attack by the piperazine’s secondary amine .
Yield : ~70–85% (optimized via microwave irradiation) .
Alternative Coupling Strategies
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Carbodiimide-Mediated Coupling : Use of EDC/HOBt with 1-naphthoic acid and 4-(3-fluorobenzyl)piperazine in DMF .
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Solid-Phase Synthesis : Immobilized piperazine derivatives reacted with naphthoyl electrophiles for high-throughput production .
Derivatization Reactions
The compound undergoes functionalization at three reactive sites:
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Piperazine Nitrogen : Alkylation or acylation.
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Naphthyl Ring : Electrophilic substitution.
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Ketone Group : Reduction or nucleophilic addition.
Piperazine Nitrogen Functionalization
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile/K₂CO₃ to yield N-alkylated derivatives .
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Acylation : Treatment with acetyl chloride forms N-acetylpiperazine analogs .
Naphthyl Ring Modifications
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → rt | 4-Nitro-1-naphthyl derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | 4-Sulfo-1-naphthyl derivative |
| Halogenation | Br₂/FeBr₃, DCM | 4-Bromo-1-naphthyl derivative |
Ketone Transformations
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Reduction : LiAlH₄ in THF reduces the ketone to a methylene group, yielding 4-(3-fluorobenzyl)piperazinomethanol .
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Grignard Addition : RMgX (e.g., MeMgBr) forms tertiary alcohol adducts .
Hydrolytic Stability
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Acidic Hydrolysis : The ketone resists hydrolysis below pH 3.
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Basic Hydrolysis : Degrades slowly in NaOH (1M, 60°C) via retro-aza-Michael addition, releasing 1-naphthoic acid and 4-(3-fluorobenzyl)piperazine .
Oxidative Degradation
Palladium-Catalyzed Cross-Coupling
The naphthyl group can participate in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄/Na₂CO₃ in dioxane . For example:
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Reaction : 4-(3-Fluorobenzyl)piperazinomethanone + ArB(OH)₂ → Biaryl derivatives.
Role of Ligand Steric Effects
Monoligated Pd(0) species (L¹Pd) enhance coupling efficiency by reducing steric hindrance at the catalytic site .
Comparative Reactivity
| Feature | 4-(3-Fluorobenzyl)piperazinomethanone | Analog (3-Methoxyphenyl Variant) |
|---|---|---|
| Electrophilic Substitution | Faster nitration (naphthyl activation) | Slower (deactivated by methoxy) |
| Reduction | Requires stronger reductants (LiAlH₄) | NaBH₄ sufficient |
Industrial-Scale Considerations
Scientific Research Applications
The compound 4-(3-fluorobenzyl)piperazinomethanone is a structurally complex molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Structural Overview
- Chemical Formula : C19H21FN2O
- Molecular Weight : 320.39 g/mol
- Key Functional Groups : Piperazine ring, naphthyl group, fluorobenzyl substituent.
The presence of the fluorobenzyl group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Research indicates it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Neuroscience Studies
In neuroscience, this compound is explored for its potential effects on cognitive functions and behaviors. Its ability to modulate neurotransmitter systems makes it a candidate for studying conditions such as schizophrenia and bipolar disorder.
Case Study Insights
- A study examining similar piperazine derivatives found significant effects on cognitive flexibility in animal models, suggesting that 4-(3-fluorobenzyl)piperazinomethanone may exhibit comparable effects .
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows chemists to modify it further to develop new drugs with improved efficacy and safety profiles.
Synthetic Routes
- Various synthetic pathways have been developed to produce this compound efficiently, often involving the use of fluorinated reagents to introduce the fluorobenzyl group selectively.
Toxicological Studies
Given its structural complexity and potential psychoactive properties, toxicological assessments are critical. Studies indicate that compounds in this class can exhibit varying degrees of toxicity depending on dosage and administration routes.
Safety Profile
- Acute Toxicity : Initial assessments suggest moderate toxicity levels; however, extensive studies are required to establish a comprehensive safety profile.
- Long-term Effects : Ongoing research aims to determine the long-term impacts of exposure to this compound on neurodevelopment and behavior.
Regulatory Status
Due to its structural characteristics resembling controlled substances, 4-(3-fluorobenzyl)piperazinomethanone may fall under scrutiny by regulatory bodies. Its classification varies by jurisdiction, impacting research and development efforts.
Current Regulations
Mechanism of Action
The mechanism of action of 4-(3-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The naphthylmethanone moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
Compound from : [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone (CAS: 478077-02-0)
- Molecular Formula : C₁₉H₁₆F₃N₃OS
- Molecular Weight : 391.41 g/mol
- Substituents: Piperazine substituent: 1,3-Benzothiazol-2-yl (a bicyclic heteroaromatic group containing sulfur and nitrogen). Aromatic methanone: 3-(Trifluoromethyl)phenyl (electron-withdrawing trifluoromethyl group).
Comparison Table
| Property | 4-(3-Fluorobenzyl)piperazinomethanone | [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone |
|---|---|---|
| Molecular Weight | ~361.41 g/mol | 391.41 g/mol |
| Aromatic System | 1-Naphthyl (bulky, planar) | 3-(Trifluoromethyl)phenyl (smaller, electron-deficient) |
| Piperazine Substituent | 3-Fluorobenzyl (linear, fluorinated) | 1,3-Benzothiazol-2-yl (heterocyclic, sulfur-containing) |
| Electron Effects | Moderate electron-withdrawing (F) | Strong electron-withdrawing (CF₃) |
| Predicted LogP | Higher (due to naphthyl) | Moderate (CF₃ increases lipophilicity, benzothiazole balances polarity) |
Structural and Functional Insights
In contrast, the 3-(trifluoromethyl)phenyl group in ’s compound offers strong electron-withdrawing effects, which may stabilize charge-transfer interactions or improve metabolic resistance . The benzothiazole substituent in introduces sulfur-mediated hydrogen bonding and polar interactions, absent in the 3-fluorobenzyl group of the target compound.
The trifluoromethyl group in ’s compound significantly enhances lipophilicity and resistance to oxidative metabolism .
Steric and Conformational Effects :
- The 1-naphthyl group’s bulkiness may restrict rotational freedom, favoring specific binding conformations. The smaller 3-(trifluoromethyl)phenyl group likely allows greater flexibility.
Pharmacological Potential
- Target Compound: The 1-naphthyl group’s hydrophobicity may favor CNS penetration, while the fluorobenzyl group could reduce first-pass metabolism. Potential applications include serotonin/dopamine receptor modulation.
- Compound : The benzothiazole and trifluoromethyl groups suggest utility in kinase inhibition or antimicrobial agents, where sulfur and fluorine play critical roles in target engagement .
Biological Activity
4-(3-Fluorobenzyl)PiperazinoMethanone, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C19H21FN2O
- Molecular Weight : 320.39 g/mol
- CAS Number : 653014
This structure incorporates a piperazine ring substituted with a 3-fluorobenzyl group and a naphthyl methanone moiety, which may influence its biological interactions.
Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors. Specifically, studies have highlighted the following mechanisms associated with 4-(3-Fluorobenzyl)PiperazinoMethanone:
- Tyrosinase Inhibition : This compound has been investigated for its ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production. Inhibitors of TYR are crucial for treating hyperpigmentation disorders. The compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range, suggesting it is a potent candidate for further development in dermatological applications .
- Antimicrobial Activity : Similar piperazine derivatives have shown antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, related studies indicate that modifications in the piperazine structure can lead to enhanced activity against resistant strains of bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | IC50 = 0.18 μM | |
| Antimicrobial Activity | Active against S. aureus (MIC < 2 µg/mL) | |
| Anticancer Activity | Reduced viability in Caco-2 cells (39.8%) |
Case Studies
- Tyrosinase Inhibition Study : In a study evaluating various piperazine derivatives, 4-(3-Fluorobenzyl)PiperazinoMethanone was identified as a competitive inhibitor of TYR from Agaricus bisporus. This study highlighted its potential use in cosmetic formulations aimed at reducing hyperpigmentation .
- Antimicrobial Efficacy : Another investigation into related compounds revealed that structural variations significantly influenced antimicrobial activity against Staphylococcus aureus and Enterococcus faecium. The introduction of specific substituents on the piperazine ring was crucial for enhancing efficacy, suggesting that similar modifications could be explored for 4-(3-Fluorobenzyl)PiperazinoMethanone to improve its antimicrobial properties .
Q & A
Q. What are the established synthetic routes for 4-(3-Fluorobenzyl)piperazinomethanone?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting 1-(3-fluorobenzyl)piperazine with 1-naphthoyl chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to facilitate acylation . Key steps include:
- Reagent Optimization: Use of anhydrous DCM to prevent hydrolysis of the acyl chloride intermediate.
- Purification: Flash chromatography or crystallization with diethyl ether to isolate the product .
- Yield Improvement: Adjusting stoichiometry (e.g., 1:1.5 molar ratio of piperazine derivative to acyl chloride) and reaction time (4–6 hours) to maximize efficiency .
Q. Which spectroscopic methods are critical for characterizing 4-(3-Fluorobenzyl)piperazinomethanone?
Methodological Answer:
- 1H/13C NMR: Assign signals for the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperazine methylene (δ ~3.4–3.6 ppm). The naphthyl carbonyl carbon appears at ~165–170 ppm in 13C NMR .
- X-ray Diffraction: Resolves spatial arrangement of the naphthyl and fluorobenzyl groups, confirming dihedral angles between aromatic systems (e.g., 45–60°) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected [M+H]+ ~363.17) and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Methodological Answer:
- In Vitro Binding Assays: Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
- Cytotoxicity Profiling: Use MTT assays on HEK-293 or HepG2 cell lines to evaluate IC50 values at concentrations ≤10 µM .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF vs. DCM) to enhance solubility of the naphthoyl chloride intermediate .
- Scale-Up Challenges: Monitor exothermic reactions using jacketed reactors and optimize cooling rates to prevent decomposition .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structural Confirmation: Re-characterize batches via NMR/X-ray to rule out polymorphic or stereochemical differences .
- Model System Comparison: Cross-validate results in primary cells vs. immortalized lines to assess tissue-specific effects .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT2A receptor) and identify critical residues (e.g., Asp155 for hydrogen bonding) .
- QSAR Modeling: Corrogate electronic parameters (e.g., Hammett σ values for the 3-fluorobenzyl group) with logP to predict bioavailability .
- MD Simulations: Analyze stability of the piperazine-naphthyl conformation in lipid bilayers to infer membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
